molecular formula C16H13N3O2 B11711942 3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one

3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one

Cat. No.: B11711942
M. Wt: 279.29 g/mol
InChI Key: KSARCODDNODDAY-LICLKQGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one involves the reaction of 3-hydroxybenzaldehyde with 3-amino-2-methyl-4(3H)-quinazolinone in a 1:1 molar ratio . The reaction is typically carried out in an ethanol solvent with a few drops of glacial acetic acid acting as a catalyst . The mixture is stirred at room temperature, leading to the formation of the Schiff base ligand.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted green processes has been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one involves its interaction with various molecular targets. The Schiff base ligand can chelate metal ions, forming complexes that can interfere with biological pathways. These complexes can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one stands out due to its Schiff base structure, which allows it to form stable complexes with metal ions. This property enhances its potential as an anticancer agent and a versatile ligand in coordination chemistry .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-[(E)-(4-hydroxyphenyl)methylideneamino]-2-methylquinazolin-4-one

InChI

InChI=1S/C16H13N3O2/c1-11-18-15-5-3-2-4-14(15)16(21)19(11)17-10-12-6-8-13(20)9-7-12/h2-10,20H,1H3/b17-10+

InChI Key

KSARCODDNODDAY-LICLKQGHSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)O

Origin of Product

United States

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